molecular formula C16H16INO2 B2659307 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477320-56-2

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2659307
CAS No.: 477320-56-2
M. Wt: 381.213
InChI Key: RHEBMVZRIRHGFK-UHFFFAOYSA-N
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Description

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound with the molecular formula C16H16INO2 and a molecular weight of 381.22 g/mol . This synthetic phenethylamide derivative features a propanone linker connecting a 4-methoxyphenyl ketone group and a 4-iodoaniline moiety, a structure that places it within a class of compounds investigated for its potential in modulating bacterial communication pathways . This compound is of significant interest in medicinal chemistry and microbiology research, particularly in the field of quorum sensing (QS) inhibition. QS is a chemical communication process used by pathogenic bacteria to coordinate virulence factor production, biofilm formation, and swarming motility . Phenethylamide analogs, sharing a core structural motif with this compound, have been identified as promising scaffolds for antagonizing QS-regulated phenotypes in multiple Gram-negative reporter strains, including the marine pathogen Vibrio harveyi and Chromobacterium violaceum . The presence of the 4-iodo substituent on the anilino ring is a critical structural feature, as incorporation of aryl functionalities with halogen groups can enhance potency and provide valuable structure-activity relationship (SAR) data for the development of novel anti-pathogenic agents . Researchers can utilize this compound as a key intermediate or probe to explore the mechanism of action of halogenated phenethylamides in disrupting bacterial signaling networks, potentially leading to increased susceptibility of pathogens to conventional antibiotics . This product is intended for research purposes only and is strictly not for human, veterinary, or clinical use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-iodoanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEBMVZRIRHGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-56-2
Record name 3-(4-IODOANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The 4-iodoaniline undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The iodine atom in the iodoaniline group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted aniline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methodology:
The synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone typically involves a two-step process:

  • Condensation Reaction:
    • Starting materials: 4-iodoaniline and 4-methoxybenzaldehyde.
    • Reaction conditions: The reaction is conducted in the presence of a base (e.g., sodium hydroxide) to form an intermediate Schiff base.
  • Reduction:
    • The Schiff base is reduced using sodium borohydride to yield the final product.

Chemical Structure:
The molecular structure includes:

  • An iodoaniline group, which enhances reactivity.
  • A methoxyphenyl group that can influence solubility and biological activity.

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structural features allow for various modifications, making it valuable in developing new compounds.

Biological Studies

The compound has been utilized in biological research, particularly in enzyme inhibition studies. Its ability to interact with various molecular targets makes it a suitable candidate for probing biochemical pathways.

Pharmaceutical Development

Due to its potential therapeutic properties, this compound is being investigated for its role in drug development. It may exhibit activity against certain diseases, including cancer and metabolic disorders.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of similar compounds derived from iodoaniline derivatives. These compounds displayed significant cytotoxicity against various human tumor cell lines, indicating a potential for development as anticancer agents .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic syndromes such as type 2 diabetes .

Mechanism of Action

The mechanism of action of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The iodoaniline group can form strong interactions with active sites, while the methoxyphenyl group can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The activity of propanone derivatives is highly dependent on substituent patterns on the aromatic rings. Below is a comparative analysis of structurally related compounds, focusing on substitution patterns and biological activities:

Compound Name Substituents (Ring A / Ring B) IC₅₀ (μM) Key Properties/Activities Reference
Cardamonin OH (ortho, para) / None 4.35 Highest chalcone inhibitory activity
2j : (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone Br (para), I (meta) / F (para) 4.703 High electronegativity → low IC₅₀
2h : (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone Cl (para), I (meta) / OCH₃ (para) 13.82 Lower potency vs. 2j due to Cl and OCH₃
Aldi-2 : 3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone F (meta), OCH₃ (para) / dimethylamino N/A ALDH inhibitor
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone Cl (para) / OCH₃ (para) N/A Structural analog with Cl substitution
Target Compound : 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone I (para) / OCH₃ (para) Predicted Expected moderate activity based on SAR trends

Key Observations:

Electronegativity and Activity :

  • Halogen substitutions (Br, Cl, I) at the para position of Ring A enhance inhibitory potency due to increased electronegativity. For example, 2j (Br, IC₅₀ = 4.7 μM) is more potent than 2h (Cl, IC₅₀ = 13.82 μM) .
  • Substitution with methoxy (OCH₃) at the para position of Ring B reduces activity, as seen in 2h (OCH₃, IC₅₀ = 13.82 μM) vs. 2j (F, IC₅₀ = 4.7 μM) .

Iodine’s Role :

  • Iodine at the meta position (e.g., 2j , 2h ) contributes to steric bulk and electron-withdrawing effects, stabilizing interactions with enzyme active sites . The target compound’s para -iodo substitution may alter binding kinetics compared to meta-substituted analogs.

Anti-inflammatory Potential: Chalcones like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (IC₅₀ < 10 μM) show strong anti-inflammatory effects via NF-κB pathway modulation . The target compound’s methoxy group may confer similar antioxidant properties, though its iodine substituent could influence solubility and membrane permeability .

Physicochemical Properties:

  • Stereoelectronic Effects: The 4-methoxyphenyl group donates electron density via resonance, while the 4-iodoanilino group withdraws electrons, creating a polarized ketone system conducive to nucleophilic interactions .

Biological Activity

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

  • Chemical Formula : C16H16INO2
  • Molecular Weight : 363.25 g/mol
  • IUPAC Name : this compound

The compound features an iodo-substituted aniline and a methoxyphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for anti-cancer therapies.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

StudyBiological ActivityMethodologyKey Findings
AntibacterialIn vitro assaysDemonstrated significant activity against Enterococcus faecium and Staphylococcus aureus.
AnticancerCell line assaysInhibited cell proliferation in colorectal cancer models with IC50 values indicating potency.
Kinase inhibitionEnzyme assaysShowed selective inhibition of specific kinases associated with tumor growth.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the effects of this compound on colorectal cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against multi-drug resistant bacteria. The results indicated that it outperformed traditional antibiotics in inhibiting bacterial growth, particularly in clinical isolates of resistant strains. This suggests its potential utility in treating infections caused by resistant pathogens.

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial for determining the safety of this compound. Preliminary toxicity studies indicate a favorable safety profile with minimal cytotoxic effects on normal human cell lines at therapeutic concentrations.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone, and how can purity be maximized?

Methodological Answer: The synthesis of aryl-substituted propanones typically involves a multi-step approach:

  • Step 1: Condensation of 4-methoxyacetophenone with a halogenated aniline derivative (e.g., 4-iodoaniline) via nucleophilic substitution.
  • Step 2: Purification via column chromatography using ethyl acetate/hexane gradients to isolate intermediates.
  • Step 3: Final recrystallization in ethanol or methanol to achieve >95% purity .
    Key Considerations: Optimize reaction temperature (60–80°C) and solvent polarity to minimize side products like unreacted iodoaniline or dimerization byproducts. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for methoxyphenyl; δ 6.5–7.0 ppm for iodoaniline).
    • 13C NMR: Confirm carbonyl resonance (δ ~200 ppm) and iodine-induced deshielding in aromatic carbons .
  • Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 365.03 (M+H)+ and isotopic pattern for iodine (1:1 ratio for [M]+ and [M+2]+) .
  • Collision Cross-Section (CCS) Analysis: Predicted CCS values (e.g., 174.3 Ų for [M+H]+) aid in distinguishing structural isomers .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-1/COX-2) via fluorometric or colorimetric assays .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) and solvent-only blanks.
  • Dose Range: 0.1–100 µM, with triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known structural data (e.g., COX-2 PDB ID 5KIR) based on structural analogs’ activity .
  • Docking Workflow:
    • Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
    • Generate grid boxes around the active site (e.g., 20 ų) in AutoDock Vina.
    • Score binding poses using hybrid scoring functions (e.g., Vina + MM/GBSA).
  • Key Insights: The iodo substituent may enhance hydrophobic interactions, while the methoxy group improves solubility and H-bonding .

Q. How can contradictory data from biological assays (e.g., varying IC50 values) be resolved?

Methodological Answer:

  • Source Analysis:
    • Cell Line Variability: Test across multiple lines (e.g., compare HeLa vs. A549) to identify tissue-specific effects.
    • Assay Conditions: Standardize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., 5% FBS vs. serum-free) .
  • Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., COX-2 knockout to confirm role in cytotoxicity) .

Q. What strategies can improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Synthesize prodrugs (e.g., phosphate esters) or use co-solvents (e.g., PEG-400/water mixtures) .
  • Metabolic Stability:
    • Replace the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .
    • Assess microsomal stability (human/rat liver microsomes) with LC-MS quantification of parent compound .

Q. How can substituent modifications (e.g., halogens, methoxy) impact biological activity?

Methodological Answer:

  • Halogen Effects:
    • Iodo vs. Bromo: Iodo’s larger van der Waals radius enhances hydrophobic binding but may reduce solubility.
    • Electrophilicity: Nitro or chloro groups at the para position increase electrophilic reactivity, potentially improving enzyme inhibition .
  • Methoxy Position: Ortho-methoxy derivatives show steric hindrance, reducing activity compared to para-substituted analogs .

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